molecular formula C9H18 B165369 2-Methyl-1-octene CAS No. 4588-18-5

2-Methyl-1-octene

Cat. No. B165369
CAS RN: 4588-18-5
M. Wt: 126.24 g/mol
InChI Key: FBEDQPGLIKZGIN-UHFFFAOYSA-N
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Description

2-Methyl-1-octene is an organic compound with the molecular formula C9H18 . It is a type of alkene, which means it contains a carbon-carbon double bond .


Molecular Structure Analysis

The molecular structure of this compound consists of a chain of nine carbon atoms with a double bond between the first and second carbon atoms . The second carbon atom is also bonded to a methyl group, which is where the “2-Methyl” part of the name comes from .


Chemical Reactions Analysis

Alkenes like this compound can undergo a variety of chemical reactions, including addition, oxidation, and polymerization . For example, they can react with bromine in an electrophilic addition reaction .


Physical And Chemical Properties Analysis

This compound has a density of 0.7±0.1 g/cm3, a boiling point of 142.6±7.0 °C at 760 mmHg, and a vapor pressure of 6.9±0.1 mmHg at 25°C . It also has a flash point of 26.9±2.4 °C .

Scientific Research Applications

  • Chemical Kinetics in Biodiesel Combustion : A study by Fridlyand et al. (2015) investigated the high-pressure and temperature oxidation of various alkenes, including 1-octene and trans-2-octene, which are structurally similar to 2-Methyl-1-octene. This research is crucial for understanding the chemical kinetics of long esters and alkenes in biodiesel combustion under engine-relevant conditions (Fridlyand, Goldsborough, & Brezinsky, 2015).

  • Hydroformylation of Alkenes : The hydroformylation of 1-octene using water-soluble rhodium complex catalysts was studied by Purwanto and Delmas (1995). This process is significant in producing aldehydes from alkenes, which is a key step in various industrial chemical syntheses (Purwanto & Delmas, 1995).

  • Gold(I)-Catalyzed Intermolecular Hydroamination : Zhang, Lee, and Widenhoefer (2009) demonstrated the gold(I)-catalyzed intermolecular hydroamination of 1-alkenes, including 1-octene. This reaction is vital for the formation of various organic compounds and has potential applications in pharmaceutical and material sciences (Zhang, Lee, & Widenhoefer, 2009).

  • Oligomerization of Alkenes : Xu et al. (2016) explored the oligomerization of 1-butene to produce linear octenes, including isomers like trans-2-octene, using carbon-supported cobalt catalysts. This study is crucial for understanding the production of specific olefin isomers in petrochemical industries (Xu et al., 2016).

  • Metallocene-Catalyzed Copolymerization : Schneider et al. (1997) investigated the influence of indenyl ligand substitution on metallocene-catalyzed ethene/1-octene copolymerization. This research provides insights into the production of poly(ethene-co-1-octene) copolymers, which have applications in materials science (Schneider et al., 1997).

Safety and Hazards

2-Methyl-1-octene is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also hazardous to aquatic life .

Mechanism of Action

Target of Action

2-Methyl-1-octene is a type of alkene, which are primarily targeted in reactions catalyzed by transition metal complexes . These reactions include dimerization and oligomerization, which are processes that combine two or more molecules to form larger molecules .

Mode of Action

The mode of action of this compound involves its interaction with transition metal complexes in dimerization and oligomerization reactions . The reaction likely occurs through the 1,2-coordination of the alkene into the metal-hydride bond, followed by a subsequent 2,1-insertion of the alkene into the metal-carbon bond of the alkyl intermediate and β-H elimination .

Biochemical Pathways

The biochemical pathways affected by this compound involve the dimerization and oligomerization of alkenes . These reactions result in the formation of dimers and oligomers of alkenes, which are compounds in high demand in various industrial sectors .

Result of Action

The result of the action of this compound is the formation of dimers and oligomers of alkenes . These compounds have a wide range of applications in industries such as the production of adhesives, surfactants, flavors, synthetic fuel additives, and more .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the nature of the transition metal, the ligand environment, the activator, and the substrate structure can all affect the activity and chemoselectivity of the catalytic systems used in alkene dimerization and oligomerization .

properties

IUPAC Name

2-methyloct-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h2,4-8H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEDQPGLIKZGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196635
Record name 2-Methyl-1-octene
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Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4588-18-5
Record name 2-Methyl-1-octene
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Record name 2-Methyl-1-octene
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Record name 2-Methyl-1-octene
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Record name 2-Methyl-1-octene
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Record name 2-METHYL-1-OCTENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the molecular structure of 2-Methyl-1-octene influence its reactivity with atmospheric oxidants?

A1: The presence of the double bond in this compound makes it susceptible to attack by atmospheric oxidants such as ozone (O3) and hydroxyl radicals (OH). Studies have shown that the rate constant for the reaction of OH radicals with this compound increases with increasing carbon number, suggesting that this is in part due to H-atom abstraction from the C-H bonds of the alkyl substituent groups. [] Additionally, the presence of the methyl group at the 2-position can influence the rate of reaction with these oxidants, although the exact impact is dependent on the specific oxidant and reaction conditions. [, ]

Q2: What are the environmental concerns associated with the presence of this compound in the atmosphere?

A2: this compound, like other alkenes, can contribute to the formation of secondary organic aerosols (SOA) in the atmosphere through reactions with atmospheric oxidants. [] SOA have implications for air quality, climate change, and human health. The specific products and their impacts depend on various factors, including atmospheric conditions and the presence of other reactive species.

Q3: Can you elaborate on the applications of this compound in organic synthesis, specifically in the context of the provided research?

A3: One research paper [] highlights the use of this compound in the alkylation of benzene. This reaction, catalyzed by sulfuric acid or aluminium chloride, leads to the formation of branched alkylbenzenes. The study revealed that the reaction conditions significantly influence the degree of isomerization and the preference for tertiary alkylbenzene formation.

Q4: Are there any studies investigating the biodegradability of this compound and its potential impact on ecosystems?

A4: While the provided research doesn't delve into the biodegradability of this compound, it's an important aspect to consider. Further research is needed to understand its fate and persistence in the environment and its potential effects on different ecosystems.

Q5: How do analytical techniques like GC and GC-MS help in understanding the presence and behavior of this compound?

A5: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are invaluable tools for identifying and quantifying this compound in complex mixtures, such as those found in atmospheric samples or reaction products. [, ] These techniques separate compounds based on their volatility and provide information about their molecular weight and fragmentation patterns, respectively, allowing for their identification and quantification.

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